MR2938

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

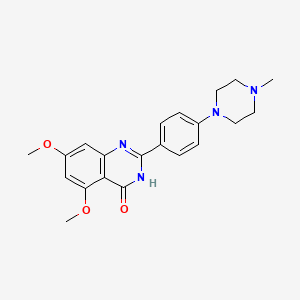

Structure

3D Structure

特性

分子式 |

C21H24N4O3 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C21H24N4O3/c1-24-8-10-25(11-9-24)15-6-4-14(5-7-15)20-22-17-12-16(27-2)13-18(28-3)19(17)21(26)23-20/h4-7,12-13H,8-11H2,1-3H3,(H,22,23,26) |

InChIキー |

RVCUXKFESITCJF-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |

製品の起源 |

United States |

Foundational & Exploratory

MR2938: A Technical Guide for Researchers

MR2938 is a novel quinazolinone derivative with significant anti-inflammatory properties. Developed as an analog of the marine natural product penipanoid C, this compound has demonstrated considerable potential in preclinical models of inflammatory bowel disease (IBD). This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C21H24N4O3 |

| Molecular Weight | 380.4403 |

| CAS Number | 1044870-65-6 |

| Purity | >95% |

| Core Structure | Quinazolin-4(3H)-one |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted approach, primarily targeting inflammation and intestinal barrier dysfunction. The core mechanisms include the inhibition of the NF-κB signaling pathway and the modulation of gut microbiota.

Anti-inflammatory Effects via NF-κB Inhibition

This compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. By inhibiting this pathway, this compound effectively reduces the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1][2] This reduction in inflammatory mediators helps to alleviate the chronic inflammation characteristic of IBD.

This compound inhibits the NF-κB signaling pathway.

Intestinal Barrier Protection

A key aspect of this compound's efficacy is its ability to restore and protect the intestinal epithelial barrier.[1] It upregulates the expression of crucial tight junction proteins, including Occludin and Zonula occludens-1 (ZO-1). This enhancement of the epithelial barrier reduces intestinal permeability, preventing the translocation of harmful luminal contents into the bloodstream and thereby mitigating the inflammatory response.

Modulation of Gut Microbiota

This compound has been observed to beneficially alter the composition of the gut microbiota in preclinical models of colitis.[3][4] Treatment with this compound leads to an increase in the abundance of beneficial bacteria, such as Lactobacillus and Enterococcus, while decreasing the levels of potentially pathogenic bacteria like Staphylococcus.[3][4] This modulation of the gut microbiome is believed to contribute significantly to the compound's therapeutic effects, particularly in maintaining barrier function.[3]

In Vivo Efficacy

The therapeutic potential of this compound has been primarily evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model for studying IBD.

| Study | Model | Dose | Key Findings |

| DSS-induced colitis | C57BL/6 mice | 50 mg/kg and 100 mg/kg (oral administration) | Dose-dependent improvement in colitis symptoms, reduction in colonic inflammation, and restoration of gut barrier integrity.[1][3] |

| DSS-induced colitis with microbiota disruption | C57BL/6 mice | 100 mg/kg | The protective effect on barrier function was diminished, indicating a crucial role of the gut microbiota in the therapeutic mechanism of this compound.[3] |

Experimental Protocols

DSS-Induced Colitis Model in Mice

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 5-7 consecutive days.

-

Treatment: Administer this compound (50 mg/kg or 100 mg/kg, dissolved in a vehicle of saline and DMSO) orally by gavage for the duration of the study.[3]

-

Assessment:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: At the end of the study, collect colon tissues for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Analysis: Measure the levels of IL-1β, TNF-α, and IL-6 in serum and colon tissue homogenates using ELISA or qPCR.[3][4]

-

Gut Microbiota Analysis: Collect cecal contents for 16S rRNA gene sequencing to analyze changes in the gut microbial composition.[3][4]

-

Experimental workflow for the DSS-induced colitis model.

Immunofluorescence Staining for Tight Junction Proteins

-

Tissue Preparation: Fix colon tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

-

Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate buffer.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against Occludin or ZO-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.

-

Imaging: Visualize the stained sections using a fluorescence microscope.

Additional Bioactivity

Beyond its anti-inflammatory effects in the context of IBD, this compound has also been identified as an acetylcholinesterase (AChE) inhibitor with an IC50 value of 5.04 μmol/L.[2] This suggests potential applications in other therapeutic areas, such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.[2]

Conclusion

This compound is a promising preclinical compound for the treatment of inflammatory bowel disease. Its multifaceted mechanism of action, encompassing the inhibition of NF-κB signaling, restoration of the intestinal barrier, and modulation of the gut microbiota, makes it an attractive candidate for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota [mdpi.com]

- 4. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

MR2938: A Novel Quinazolinone Derivative for the Treatment of Ulcerative Colitis

A Technical Overview of its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence for MR2938, a quinazolin-4(3H)-one derivative of the marine natural product penipanoid C, in the context of ulcerative colitis (UC).[1][2][3][4] this compound demonstrates a promising dual mechanism of action, targeting both the host's inflammatory response and the gut microbiota to ameliorate colitis. This document synthesizes the available data on its efficacy, mechanism, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound alleviates the symptoms of ulcerative colitis through two primary pathways: the inhibition of NF-κB-mediated inflammation and the modulation of gut microbiota, which in turn restores intestinal barrier function.[1][5] Preclinical studies in a dextran sodium sulfate (DSS)-induced murine model of colitis have shown that this compound has a dose-dependent therapeutic effect.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

This compound directly targets the host's inflammatory cascade by inhibiting the NF-κB signaling pathway.[1][3][5] This leads to a significant reduction in the gene transcription and protein expression of pro-inflammatory cytokines.[1][3] This anti-inflammatory effect appears to be independent of the gut microbiota, as it persists even after antibiotic-induced depletion of the gut flora.[1]

Signaling Pathway of this compound in Inhibiting Inflammation

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.

Modulation of Gut Microbiota and Restoration of Intestinal Barrier Function

A crucial component of this compound's therapeutic effect is its ability to modulate the composition of the gut microbiota.[1][4] This modulation is dose-dependent and appears to be central to the restoration of the intestinal barrier, a key aspect of UC pathology. This compound treatment leads to an increase in beneficial bacteria and a decrease in potentially pathogenic bacteria.[1][4] The restoration of a healthier gut microbiome by this compound contributes to the upregulation of tight junction proteins, such as occludin, zonula occludens-1 (ZO-1), and claudin-1, thereby strengthening the intestinal barrier.[1][3] The importance of the microbiota is highlighted by experiments where antibiotic-mediated depletion of the gut flora significantly diminished this compound's ability to protect the intestinal barrier.[1][4]

Logical Relationship of this compound's Action on Gut Microbiota and Barrier Function

Caption: this compound modulates gut microbiota to restore intestinal barrier function.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in a DSS-induced colitis mouse model.

| Parameter | Dosage | Effect | Reference |

| Pro-inflammatory Cytokine Levels (IL-1β, TNF-α, IL-6) | 50 mg/kg & 100 mg/kg | Dose-dependent reduction in colon tissue and serum | [1][3] |

| Gut Microbiota Composition | 50 mg/kg | Increased abundance of Lactobacillus, decreased abundance of Staphylococcus | [1][4] |

| Gut Microbiota Composition | 100 mg/kg | Increased abundance of Enterococcus, decreased abundance of Staphylococcus | [1][4] |

| Tight Junction Proteins (Occludin, ZO-1, Claudin-1) | Not specified | Upregulation | [1][3] |

| Acetylcholinesterase (AChE) Inhibition | 5.04 µmol/L (IC50) | In vitro inhibitory activity | [3] |

Experimental Protocols

The primary experimental model used to evaluate the efficacy of this compound in ulcerative colitis is the dextran sodium sulfate (DSS)-induced colitis model in mice.

DSS-Induced Colitis Model

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 7-9 days.

-

Treatment: this compound is administered orally at doses of 50 mg/kg and 100 mg/kg. A positive control, such as 5-aminosalicylic acid (5-ASA), is often used for comparison.

-

Monitoring: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and colon length is measured. Colon tissues are collected for histological analysis, and serum and colon tissue are collected for cytokine analysis. Cecal contents are collected for 16S rRNA sequencing.

Experimental Workflow for Evaluating this compound in DSS-Induced Colitis

Caption: Workflow of the DSS-induced colitis model for this compound evaluation.

Microbiota Depletion Model

To investigate the role of the gut microbiota in the therapeutic effect of this compound, an antibiotic-mediated microbiota depletion model is used.[1][4]

-

Antibiotic Cocktail: Mice are treated with a cocktail of antibiotics (e.g., ampicillin, neomycin, metronidazole, and vancomycin) in their drinking water to deplete the gut microbiota.

-

Colitis Induction and Treatment: Following antibiotic treatment, colitis is induced with DSS, and mice are treated with this compound as described above.

-

Analysis: The outcomes are then compared between mice with a normal gut microbiota and those with a depleted microbiota to determine the microbiota-dependent effects of this compound.

Molecular and Cellular Analyses

-

Quantitative Polymerase Chain Reaction (qPCR): Used to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in colon tissue.[1][4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the protein levels of pro-inflammatory cytokines in serum and colon tissue homogenates.[1][4]

-

16S rRNA Sequencing: Performed on cecal contents to analyze the composition of the gut microbiota.[1][4]

-

Immunofluorescence and Alcian Blue Staining: Used to visualize and quantify the expression and localization of tight junction proteins (occludin, ZO-1, claudin-1) and goblet cells in colon tissue sections to assess intestinal barrier integrity.[1][4]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for ulcerative colitis. Its dual mechanism of action, which combines direct anti-inflammatory effects through NF-κB inhibition with the restoration of intestinal barrier function via gut microbiota modulation, offers a multi-faceted approach to treating this complex disease. The preclinical data strongly support its continued investigation and development. Further studies are warranted to elucidate the precise molecular interactions of this compound with its targets and to translate these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. quinazolinone-derivative-mr2938-protects-dss-induced-barrier-dysfunction-in-mice-through-regulating-gut-microbiota - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of MR2938: A Quinazolinone Derivative Inspired by a Marine Natural Product

A Technical Whitepaper for Researchers in Drug Discovery and Development

This technical guide delineates the origin and synthesis of MR2938, a promising quinazolin-4(3H)-one derivative, and clarifies its structural relationship to the marine-derived natural product, penipanoid C. While this compound is not a direct synthetic descendant of penipanoid C, its development was inspired by the core chemical scaffold of this natural compound, which is known for a range of biological activities. This document provides a detailed account of the synthetic protocol for this compound, quantitative data, and logical diagrams to elucidate the experimental workflow and conceptual relationships for research scientists and drug development professionals.

Structural Relationship: Penipanoid C and this compound

Penipanoid C, a quinazoline alkaloid isolated from the marine sediment-derived fungus Penicillium paneum, serves as the structural archetype that inspired the development of this compound[1]. Both molecules share the fundamental quinazolin-4(3H)-one core. However, their molecular formulas and substitutions diverge significantly, indicating that this compound is a synthetic analog rather than a product of the chemical modification of penipanoid C.

Table 1: Comparison of Penipanoid C and this compound

| Feature | Penipanoid C | This compound |

| Molecular Formula | C₁₅H₁₀N₂O₃[1] | C₂₁H₂₄N₄O₃[2] |

| Core Structure | Quinazolin-4(3H)-one | Quinazolin-4(3H)-one |

| Key Substituents | 2-(4-hydroxybenzoyl) group[1] | 2-(4-(4-methylpiperazin-1-yl)phenyl) and 6,8-dimethoxy groups |

| Origin | Natural Product | Synthetic |

The conceptual lineage from penipanoid C to this compound is rooted in the established biological relevance of the quinazolin-4(3H)-one scaffold. Researchers often utilize the structures of natural products as a starting point for the design of novel synthetic compounds with potentially enhanced or more targeted therapeutic properties.

Conceptual pathway from Penipanoid C to this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of a substituted 2-aminobenzamide with a substituted benzaldehyde, facilitated by an iodine catalyst. This method provides a direct and efficient route to the target molecule.

Experimental Protocol

The following protocol for the synthesis of this compound has been reported in the scientific literature.

Table 2: Reagents and Quantities for this compound Synthesis

| Reagent | Molar Equivalent | Quantity |

| 2-amino-4,6-dimethoxybenzamide | 1.0 | 98 mg (0.5 mmol) |

| 4-(4-Methylpiperazino)benzaldehyde | 1.2 | 122 mg (0.6 mmol) |

| Iodine (I₂) | 1.1 | 140 mg (0.55 mmol) |

| Ethanol (EtOH) | - | 5 mL |

| 5% Sodium Thiosulfate (Na₂S₂O₃) | - | 10 mL |

Procedure:

-

To a solution of 2-amino-4,6-dimethoxybenzamide (98 mg, 0.5 mmol) and 4-(4-methylpiperazino)benzaldehyde (122 mg, 0.6 mmol) in 5 mL of ethanol, iodine (140 mg, 0.55 mmol) is added at room temperature.

-

The reaction mixture is stirred at 80°C for 3 hours.

-

Following the reaction period, 10 mL of a 5% aqueous solution of sodium thiosulfate is added to quench the excess iodine.

-

The resulting precipitate is collected by filtration and washed.

-

The final product, this compound, is obtained as a yellow powder with a reported yield of 91% (173 mg).

Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anti-inflammatory properties, particularly in preclinical models of colitis. Its mechanism of action is reported to involve the inhibition of NF-κB signaling and the improvement of the epithelial barrier function[3][4][5]. Studies have also explored the role of gut microbiota in the therapeutic effects of this compound[5][6]. The development of this compound exemplifies a successful structure-based drug design strategy, leveraging the chemical scaffold of a natural product to create a novel synthetic compound with therapeutic potential.

Signaling pathway influenced by this compound in colitis.

Conclusion

This compound is a synthetic quinazolin-4(3H)-one derivative whose design was inspired by the natural product penipanoid C. It is not synthesized from penipanoid C but rather represents a novel chemical entity developed through a targeted synthetic approach. The provided experimental protocol outlines an efficient synthesis of this compound. The biological evaluation of this compound suggests its potential as a therapeutic agent for inflammatory conditions such as colitis, underscoring the value of natural product-inspired drug discovery. Further research into the optimization of its structure and elucidation of its detailed mechanisms of action is warranted.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota [mdpi.com]

- 5. my.nuu.uz [my.nuu.uz]

- 6. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effects of MR2938 on Gut Microbiota Composition

This technical guide provides a comprehensive overview of the effects of the quinazolin-4(3H)-one derivative, this compound, on the composition of the gut microbiota. The information is based on a key study investigating its therapeutic potential in a preclinical model of ulcerative colitis.

Executive Summary

This compound, a derivative of the marine natural product penipanoid C, has demonstrated a significant ability to modulate the gut microbiota in a dose-dependent manner within a dextran sodium sulfate (DSS)-induced colitis mouse model.[1][2] Its primary impact on the microbiome appears to be linked to the restoration of intestinal barrier function rather than direct anti-inflammatory effects.[1][2][3] The anti-inflammatory actions of this compound are likely mediated through the inhibition of the NF-κB signaling pathway.[1][4] This document outlines the quantitative changes observed in the gut microbiota, details the experimental protocols used in the pivotal study, and provides visual representations of the experimental workflow and proposed mechanism of action.

Quantitative Effects of this compound on Gut Microbiota Composition

The administration of this compound resulted in notable shifts in the relative abundance of specific bacterial genera. These changes are summarized in the table below.

| Dosage | Bacterial Genus | Direction of Change | Observation |

| 100 mg/kg | Enterococcus | Increase | The relative abundance of Enterococcus was significantly higher compared to the DSS-induced colitis model group.[1][2] |

| Staphylococcus | Decrease | The relative abundance of Staphylococcus was lower compared to the DSS-induced colitis model group.[1][2] | |

| 50 mg/kg | Lactobacillus | Increase | A significant elevation in the abundance of Lactobacillus was observed in this treatment group.[1] |

| Staphylococcus | Decrease | Similar to the higher dose, a reduction in Staphylococcus abundance was noted.[1][2] |

Experimental Protocols

The following methodologies were employed to assess the impact of this compound on the gut microbiota and its therapeutic effects.

Animal Model and Treatment

-

Animal Model : An acute colitis model was induced in mice using dextran sodium sulfate (DSS).[1][2]

-

Treatment Groups :

-

Administration : this compound was administered orally to the treatment groups.[5]

Gut Microbiota Analysis

-

Sample Collection : Cecal contents were collected and stored in liquid nitrogen for subsequent analysis.[1][2]

-

Sequencing : The composition of the gut microbiota was determined using 16S rRNA gene sequencing.[1][2]

-

Data Analysis :

-

Alpha Diversity : Assessed using the Shannon and inverse-Simpson indices to measure within-sample diversity.[6]

-

Beta Diversity : Principal Coordinate Analysis (PCoA) and Non-metric Multidimensional Scaling (NMDS) plots were used to visualize the differences in microbial composition between the groups.[6]

-

Microbiome Depletion Studies

-

Method : An antibiotic cocktail was administered to a subset of mice to deplete the gut microbiota.[1][2]

-

Purpose : This experiment was conducted to differentiate between the microbiota-dependent and microbiota-independent effects of this compound.[1][2]

Assessment of Intestinal Barrier Function and Inflammation

-

Histological Analysis : Alcian blue staining was used to evaluate the inner mucus layer of colonic sections.[1][2]

-

Immunofluorescence : The expression of tight junction proteins, specifically occludin and zonula occludens-1 (ZO-1), was assessed using immunofluorescence.[1][3]

-

Inflammatory Marker Analysis :

-

qPCR : Quantitative polymerase chain reaction was used to measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) in the colon tissue.[1][2]

-

ELISA : Enzyme-linked immunosorbent assay was performed to quantify the protein levels of these cytokines in both the colon tissue and serum.[1][2]

-

Visualized Pathways and Workflows

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effects.

Proposed Mechanism of Action of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

MR2938 for Inflammatory Bowel Disease Research: A Technical Guide

A Promising Quinazolinone Derivative for Modulating Gut Inflammation and Barrier Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on MR2938, a novel quinazolinone derivative, for the treatment of Inflammatory Bowel Disease (IBD). This compound, inspired by the marine natural product penipanoid C, has demonstrated significant therapeutic potential in animal models of colitis by targeting key pathological pathways in IBD: inflammation and intestinal barrier dysfunction. This document summarizes the key quantitative findings, details the experimental protocols used in these studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanisms of Action

Preclinical studies indicate that this compound exerts its therapeutic effects in IBD through a dual mechanism of action:

-

Inhibition of NF-κB Signaling: this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), in both colon tissue and serum.[1][2]

-

Modulation of Gut Microbiota and Enhancement of Intestinal Barrier Function: this compound treatment beneficially alters the composition of the gut microbiota.[2] This modulation is crucial for its ability to restore the integrity of the intestinal epithelial barrier. The compound upregulates the expression of key tight junction proteins such as Occludin, Zonula occludens-1 (ZO-1), and Claudin-1, and also increases the number of mucin-producing goblet cells.[1][2] Interestingly, the barrier-protective effects of this compound are largely dependent on the presence of gut microbiota, as its efficacy in this regard is diminished in antibiotic-treated animal models.[2]

Quantitative Data Summary

The efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model for IBD research, is summarized in the tables below.

Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice

| Parameter | Control | DSS Model | This compound (50 mg/kg) | This compound (100 mg/kg) | 5-ASA (100 mg/kg) |

| Body Weight Change (%) | Increase | Significant Loss | Marked Improvement | Marked Improvement | Improvement |

| Colon Length | Normal | Significantly Shortened | Significantly Relieved | Greatly Relieved | Relieved |

| Colonic Damage Score | None | Severe | Attenuated | Obvious Attenuation | Attenuated |

Data compiled from studies using a 3% DSS-induced colitis model in C57BL/6 mice.[3]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Gene Expression in Colon Tissue

| Gene | DSS Model | This compound (50 mg/kg) | This compound (100 mg/kg) |

| IL-1β | Upregulated | Noticeably Inhibited | Noticeably Inhibited |

| TNF-α | Upregulated | Noticeably Inhibited | Noticeably Inhibited |

| IL-6 | Upregulated | More Inhibited than 5-ASA | More Inhibited than 5-ASA |

Gene expression was measured by RT-qPCR and normalized to a housekeeping gene.[1]

Table 3: Effect of this compound on Intestinal Barrier Protein Expression

| Protein | DSS Model | This compound Treatment |

| Occludin | Downregulated | Restored Expression |

| ZO-1 | Downregulated | Restored Expression |

| Claudin-1 | Downregulated | Upregulated |

Protein expression was assessed by immunofluorescence and gene expression by RT-qPCR.[1][2][4]

Table 4: Modulation of Gut Microbiota by this compound in DSS-Induced Colitis

| Bacterial Genus | DSS Model | This compound (50 mg/kg) | This compound (100 mg/kg) |

| Lactobacillus | Decreased | Increased Abundance | No Significant Change |

| Enterococcus | No Significant Change | No Significant Change | Increased Abundance |

| Staphylococcus | Increased | Lower Abundance | Lower Abundance |

Microbiota composition was analyzed by 16S rRNA sequencing of cecal content.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in IBD

The following diagram illustrates the proposed mechanism of action for this compound in alleviating colitis.

Caption: Proposed mechanism of action of this compound in IBD.

Experimental Workflow for DSS-Induced Colitis Model

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in the DSS-induced colitis model.

Caption: Experimental workflow for the DSS-induced colitis model.

Experimental Protocols

DSS-Induced Colitis in Mice

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are acclimated for one week prior to the experiment.[1]

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 5 consecutive days.[1][3]

-

Treatment: Mice are randomly divided into groups (n=6 per group): control, DSS model, this compound (50 mg/kg), this compound (100 mg/kg), and 5-aminosalicylic acid (5-ASA, 100 mg/kg) as a positive control.[1] this compound or 5-ASA is dissolved in a vehicle of saline and DMSO (95:5) and administered by oral gavage daily for 7 days, starting concurrently with DSS administration.[1][3]

-

Clinical Assessment: Body weight, stool consistency, and the presence of fecal blood are monitored daily to calculate the Disease Activity Index (DAI).[5][6]

-

Endpoint Analysis: On day 9, mice are euthanized. The entire colon is excised, and its length is measured.[1] Colon tissue is collected for histological analysis, RNA extraction, and protein quantification. Blood is collected for serum cytokine analysis, and cecal contents are collected for microbiota analysis.[1][2]

Histological Analysis

-

Tissue Preparation: A portion of the distal colon is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (5 µm).[1]

-

Hematoxylin and Eosin (H&E) Staining: Sections are stained with H&E to assess mucosal damage, inflammatory cell infiltration, and overall colon architecture.[1] A histological damage score is assigned based on the severity of these features.

-

Alcian Blue Staining: To visualize and quantify goblet cells, sections are stained with Alcian blue for 10-15 minutes, which stains the acidic mucins produced by these cells.[1]

Cytokine Measurement (ELISA)

-

Sample Preparation: Serum is obtained by centrifuging blood samples at 3,500 x g for 15 minutes at 4°C. Colon tissue is homogenized in RIPA lysis buffer to extract total proteins.[1] Protein concentration is quantified using a BCA protein assay kit.

-

ELISA Procedure: The concentrations of IL-1β, TNF-α, and IL-6 in the serum and colon tissue homogenates are measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from colon tissue using a commercial RNA isolation kit.[1] First-strand complementary DNA (cDNA) is synthesized from the RNA samples using a reverse transcription kit.[1]

-

qPCR: Quantitative real-time PCR is performed using a qPCR instrument with SYBR Green master mix.[1] The relative expression of target genes (e.g., Il1b, Tnf, Il6, Ocln, Tjp1) is calculated using the 2-ΔΔCt method, with β-actin used as the housekeeping gene for normalization.[1]

Immunofluorescence Staining for Tight Junction Proteins

-

Tissue Preparation: Frozen colon sections are prepared for immunofluorescence staining.

-

Staining Procedure: Sections are incubated with primary antibodies against Occludin and ZO-1, followed by incubation with fluorescently labeled secondary antibodies.[2] Nuclei are counterstained with DAPI.

-

Imaging: Stained sections are visualized using a fluorescence microscope to assess the in situ expression and localization of tight junction proteins in the intestinal epithelium.[2]

16S rRNA Gene Sequencing and Microbiota Analysis

-

DNA Extraction: Bacterial genomic DNA is extracted from cecal contents using a suitable DNA isolation kit.

-

PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR using region-specific primers with barcodes.

-

Sequencing: The amplified DNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: The raw sequencing reads are processed to filter out low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[7] Taxonomic assignment is performed by aligning the sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess the within-sample and between-sample microbial diversity, respectively. Statistical analyses are used to identify significant differences in the relative abundance of specific bacterial taxa between experimental groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MR2938: A Novel Quinazolinone Derivative for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MR2938, a novel quinazolinone derivative inspired by the marine natural product penipanoid C, for the treatment of Inflammatory Bowel Disease (IBD). This compound has demonstrated significant anti-inflammatory effects and gut barrier restoration capabilities in preclinical models, positioning it as a promising therapeutic candidate.

Core Efficacy Data

This compound has shown dose-dependent efficacy in mitigating colitis in a dextran sulfate sodium (DSS)-induced murine model, which is a well-established model for IBD-related epithelial injury.[1] The oral administration of this compound has been shown to effectively reduce levels of key inflammatory cytokines, including IL-1β, TNF-α, and IL-6, in both the serum and colon tissue of colitis-induced mice.[2][3]

Quantitative Efficacy Data Summary

| Parameter | Model Group (DSS) | This compound (50 mg/kg) | This compound (100 mg/kg) | Positive Control (5-ASA 100 mg/kg) | Key Findings |

| Serum IL-1β | Markedly Increased | Significantly Decreased | Significantly Decreased | - | This compound reduces systemic inflammation.[3] |

| Serum TNF-α | Markedly Increased | Significantly Decreased | Significantly Decreased | - | This compound reduces systemic inflammation.[3] |

| Colonic IL-1β (mRNA) | Noticeably Increased | Significantly Inhibited | Significantly Inhibited | - | This compound suppresses local inflammation at the gene transcription level.[1] |

| Colonic TNF-α (mRNA) | Noticeably Increased | Significantly Inhibited | Significantly Inhibited | - | This compound suppresses local inflammation at the gene transcription level.[1] |

| Colonic IL-6 (mRNA) | - | More pronounced inhibitory effects than 5-ASA | More pronounced inhibitory effects than 5-ASA | - | This compound shows potent anti-inflammatory effects.[1] |

| Tight Junction Protein (Occludin & ZO-1) | Decreased | Restored Expression | Restored Expression | - | This compound improves intestinal barrier function.[1] |

Mechanism of Action

The therapeutic effects of this compound in the context of IBD are multifactorial, primarily involving the inhibition of the NF-κB signaling pathway, restoration of the intestinal epithelial barrier, and modulation of the gut microbiota.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1] By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines.

Caption: this compound inhibits the NF-κB signaling pathway to reduce pro-inflammatory cytokine production.

Intestinal Barrier Restoration

A key aspect of IBD pathogenesis is the disruption of the intestinal epithelial barrier. This compound addresses this by restoring the expression of crucial tight junction proteins, namely Occludin and ZO-1.[1] This action helps to attenuate intestinal epithelial damage and reduce gut permeability.

Gut Microbiota Modulation

Recent studies have highlighted the significant role of the gut microbiota in the therapeutic mechanism of this compound.[4][5] Treatment with this compound was found to modulate the gut microbial composition in DSS-induced colitis mice. Specifically, the 100 mg/kg dose was associated with a higher abundance of Enterococcus and a lower abundance of Staphylococcus, while the 50 mg/kg dose led to a higher abundance of Lactobacillus and a lower abundance of Staphylococcus.[4][5] Further experiments involving antibiotic-mediated microbiota depletion revealed that the gut microbiota is crucial for the barrier function protection afforded by this compound, with a lesser impact on the modulation of inflammatory factor levels.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

MR2938's Role in Intestinal Barrier Function: A Technical Guide

Abstract

MR2938, a quinazolin-4(3H)-one derivative inspired by the marine natural product penipanoid C, has emerged as a promising therapeutic agent for inflammatory bowel disease (IBD).[1][2][3] Its efficacy lies in a dual mechanism: direct inhibition of inflammatory signaling and restoration of the intestinal epithelial barrier.[2] Notably, its barrier-protective functions are critically dependent on the modulation of the gut microbiota.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound demonstrates a potent therapeutic effect in preclinical models of colitis by addressing both the inflammatory response and the associated barrier dysfunction.[2] The mechanism can be bifurcated into two distinct but complementary pathways.

1.1 Anti-Inflammatory Pathway (Microbiota-Independent)

This compound directly suppresses inflammation by inhibiting the NF-κB signaling pathway.[1][2][4] This leads to a significant reduction in the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[2] Studies have shown that even after the depletion of gut microbiota via antibiotics, this compound effectively reduces the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and colon tissue.[1][5] This indicates that the anti-inflammatory action of this compound is a direct pharmacological effect and is not reliant on the presence of intestinal flora.[1]

1.2 Intestinal Barrier Protection (Microbiota-Dependent)

In contrast to its anti-inflammatory effects, the role of this compound in restoring intestinal barrier integrity is almost entirely dependent on its ability to modulate the gut microbiota.[1][3][4] In experiments where the gut microbiome was depleted, this compound failed to restore the damaged mucosal layer, replenish goblet cells, or upregulate tight junction proteins.[1][5] This highlights a crucial interplay where this compound reshapes the microbial community, and this altered microbiota is responsible for mediating the barrier-protective effects.

Modulation of Intestinal Barrier Components

This compound restores the physical and functional components of the intestinal barrier through microbiota-mediated effects.

2.1 Tight Junctions

The integrity of the intestinal epithelium is maintained by tight junction (TJ) proteins, which regulate paracellular permeability. In DSS-induced colitis models, the expression of key TJ proteins is significantly reduced. Oral administration of this compound upregulates the expression of Occludin, Zonula Occludens-1 (ZO-1), and Claudin-1.[1][2][4] This restoration helps to seal the epithelial lining, preventing the translocation of harmful luminal contents. In vitro studies using Caco-2 intestinal epithelial cells stimulated with LPS further confirmed that this compound rescues the expression of Occludin and ZO-1.[6]

2.2 Goblet Cells and Mucus Layer

Goblet cells secrete mucin, which forms a protective mucus layer that lubricates the epithelium and prevents direct contact with microbiota. Colitis induction leads to a significant reduction in goblet cell numbers and mucus layer thickness.[2][6] Treatment with this compound effectively rescues the population of mucin-producing goblet cells, thereby restoring the integrity of the inner mucus layer.[1][2] This effect was completely abrogated in mice treated with antibiotics, confirming its dependence on the gut microbiota.[1]

The Critical Role of Gut Microbiota

The barrier-protective effects of this compound are intrinsically linked to its ability to beneficially alter the composition of the gut microbiota.

3.1 Microbiota Compositional Changes

16S rRNA sequencing has revealed that this compound induces dose-dependent changes in the gut flora of colitis mice.[1][3]

-

At 100 mg/kg: this compound significantly increases the relative abundance of beneficial bacteria like Enterococcus and Akkermansia. Akkermansia is known for its role in maintaining the integrity of the mucus layer.[1]

-

At 50 mg/kg: This dosage leads to a higher abundance of Lactobacillus.[1]

-

At both dosages: this compound significantly reduces the abundance of Staphylococcus, species of which have been linked to increased intestinal permeability and bacterial translocation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis Model

| Parameter | Model Group (DSS) | This compound (50 mg/kg) | This compound (100 mg/kg) | Finding | Citation(s) |

|---|---|---|---|---|---|

| Pro-inflammatory Cytokines | Significantly Increased | Significantly Reduced | Significantly Reduced | This compound reduces key inflammatory markers in colon tissue and serum. | [1] |

| Tight Junction Proteins | Reduced | Partially Restored | Restored | Upregulates mRNA and protein levels of Occludin, ZO-1, and Claudin-1. | [1][6] |

| Goblet Cells / Mucus Layer | Significantly Reduced | Partially Restored | Restored | Rescues mucin-producing goblet cells and mucus layer thickness. |[1][2][6] |

Table 2: Effect of this compound on Gut Microbiota Composition (Relative Abundance)

| Bacterial Genus | Model Group (DSS) | This compound (50 mg/kg) | This compound (100 mg/kg) | Finding | Citation(s) |

|---|---|---|---|---|---|

| Staphylococcus | Increased | Decreased | Decreased | Reduces potentially pathogenic bacteria linked to permeability. | [1] |

| Lactobacillus | Unchanged | Increased | Unchanged | Lower dose promotes a known beneficial genus. | [1] |

| Enterococcus | Unchanged | Unchanged | Increased | Higher dose promotes a potentially protective genus. | [1] |

| Akkermansia | Unchanged | Unchanged | Increased | Higher dose promotes a genus critical for mucus layer integrity. |[1] |

Table 3: In Vitro Effects of this compound on Caco-2 Cells

| Parameter | Model (LPS Stimulation) | This compound (10 µmol/L) | Finding | Citation(s) |

|---|---|---|---|---|

| Occludin Expression | Decreased | Rescued | Directly protects tight junction protein expression under inflammatory stress. | [6] |

| ZO-1 Expression | Decreased | Rescued | Directly protects tight junction protein expression under inflammatory stress. |[6] |

Experimental Methodologies

5.1 DSS-Induced Colitis Murine Model

-

Objective: To induce acute colitis in mice, mimicking IBD-related epithelial injury.

-

Procedure: Mice are administered dextran sodium sulfate (DSS) in their drinking water for a set period (e.g., 7 days) to induce colon inflammation and barrier disruption.

-

Treatment: During the DSS administration period, cohorts of mice are orally administered this compound (e.g., 50 or 100 mg/kg), a vehicle control (PBS), or a positive control like 5-ASA.[2][6]

-

Analysis: At the end of the study, colon tissues and serum are collected for analysis of inflammatory cytokines (qPCR, ELISA), histology (Alcian blue staining for mucus), and protein expression (immunofluorescence for tight junctions).[1][3] Cecal contents are collected for 16S rRNA sequencing.[3]

5.2 Microbiota Depletion Model

-

Objective: To investigate the causal role of gut microbiota in the therapeutic effects of this compound.

-

Procedure: Mice are treated with a broad-spectrum antibiotic cocktail in their drinking water for a period (e.g., one week) prior to and during the DSS colitis induction and this compound treatment.[1][3] This effectively depletes the majority of the gut flora.

-

Analysis: The outcomes (inflammation levels, barrier integrity) in these microbiota-depleted mice are compared to those in mice with intact microbiota to distinguish between direct and microbiota-mediated drug effects.[1]

5.3 Immunofluorescence Staining of Tight Junction Proteins

-

Objective: To visualize and quantify the expression of tight junction proteins in colon tissue.

-

Procedure:

-

Paraffin-embedded colon sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask epitopes.

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with primary antibodies against Occludin and ZO-1.

-

Incubation with fluorescently labeled secondary antibodies.

-

Counterstaining of nuclei (e.g., with DAPI).

-

5.4 Caco-2 Cell Culture and LPS Stimulation

-

Objective: To model the intestinal epithelial barrier in vitro and assess the direct effect of this compound under inflammatory conditions.

-

Procedure: Human Caco-2 cells are cultured until they form a differentiated monolayer. The monolayer is then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and disrupt tight junctions.[2][6]

-

Treatment: Cells are co-treated with this compound (e.g., 10 µmol/L) during LPS stimulation.

-

Analysis: Cell lysates are collected for analysis of tight junction protein expression via Western blot or immunofluorescence.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Potential of MR2938: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of MR2938, a novel quinazolinone derivative inspired by the marine natural product penipanoid C. This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD), primarily through its potent modulation of the NF-κB signaling pathway and restoration of intestinal barrier function. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development efforts.

Core Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism: the suppression of pro-inflammatory signaling cascades and the reinforcement of the epithelial barrier. The primary molecular target identified to date is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, this compound effectively reduces the expression of a suite of pro-inflammatory cytokines. Concurrently, it enhances the integrity of the intestinal epithelial barrier, mitigating a key factor in the pathogenesis of IBD.

Quantitative Analysis of In Vivo Efficacy

The anti-inflammatory efficacy of this compound has been predominantly evaluated in a dextran sulfate sodium (DSS)-induced murine colitis model, a well-established preclinical model that recapitulates key aspects of human IBD. Oral administration of this compound has been shown to produce a dose-dependent amelioration of colitis symptoms.

| Parameter | Treatment Group | Result | Significance |

| Pro-inflammatory Cytokines (Colon Tissue) | This compound (50 mg/kg and 100 mg/kg) | Significant reduction in IL-1β, TNF-α, and IL-6 mRNA and protein levels compared to the DSS-induced model group.[1] | p < 0.05 |

| Pro-inflammatory Cytokines (Serum) | This compound (50 mg/kg and 100 mg/kg) | Significant reduction in IL-1β, TNF-α, and IL-6 levels compared to the DSS-induced model group.[1] | p < 0.05 |

| Tight Junction Protein Expression | This compound | Upregulation of Occludin and ZO-1 expression.[2] | Not specified |

| Acetylcholinesterase (AChE) Inhibition | This compound | IC50: 5.04 μmol/L.[3] | Not applicable |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches related to this compound, the following diagrams have been generated.

Detailed Experimental Protocols

A critical component of reproducible research is the detailed documentation of experimental methods. The following outlines the protocols employed in the evaluation of this compound's anti-inflammatory properties.

DSS-Induced Colitis Mouse Model

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Mice are administered 2.5-3% (w/v) dextran sulfate sodium (DSS) in their drinking water for a period of 7 days to induce acute colitis.

-

Treatment: this compound is administered orally via gavage at doses of 50 mg/kg and 100 mg/kg daily.

-

Monitoring: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.

-

Endpoint Analysis: On day 8, mice are euthanized, and colon length is measured. Colon tissue and serum samples are collected for further analysis.

Quantitative Polymerase Chain Reaction (qPCR)

-

Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in colon tissue.

-

Procedure:

-

Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and primers specific for the target cytokines and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the protein concentrations of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in serum and colon tissue homogenates.

-

Procedure:

-

Commercially available ELISA kits specific for each cytokine are used.

-

Serum samples or colon tissue lysates are added to antibody-coated microplates.

-

Following incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

Cytokine concentrations are determined by comparison to a standard curve.

-

Immunofluorescence Staining

-

Objective: To visualize and assess the expression and localization of tight junction proteins (Occludin, ZO-1) in colon tissue.

-

Procedure:

-

Paraffin-embedded colon sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the epitopes.

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with primary antibodies specific for Occludin and ZO-1 is performed overnight at 4°C.

-

After washing, sections are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Slides are mounted and imaged using a fluorescence microscope.

-

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the treatment of IBD. Its well-defined mechanism of action, centered on the inhibition of NF-κB signaling and enhancement of epithelial barrier function, provides a strong rationale for its therapeutic potential. The quantitative data from preclinical models robustly support its anti-inflammatory efficacy.

Future research should focus on a more detailed elucidation of the upstream and downstream targets of this compound within the NF-κB pathway. Further investigation into its effects on other inflammatory signaling pathways and a comprehensive analysis of its impact on the gut microbiome will provide a more complete picture of its therapeutic effects. Pharmacokinetic and toxicology studies will also be critical for its translation into clinical development. This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapeutics for inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for MR2938 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of MR2938, a promising quinazolinone derivative for the treatment of Inflammatory Bowel Disease (IBD). The following sections detail the mechanism of action, pharmacokinetic profile, and step-by-step experimental procedures.

Introduction

This compound is a novel quinazolinone derivative inspired by the marine natural product penipanoid C.[1] It has demonstrated significant anti-inflammatory properties and efficacy in preclinical models of colitis.[1][2] Its therapeutic effects are attributed to the inhibition of the NF-κB signaling pathway and the modulation of gut microbiota, leading to reduced inflammation and improved intestinal barrier function.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism:

-

Inhibition of NF-κB Signaling: this compound inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1][2] This leads to a reduction in the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2]

-

Modulation of Gut Microbiota and Improvement of Intestinal Barrier Function: this compound restores the expression of tight junction proteins, such as Occludin and ZO-1, which are crucial for maintaining the integrity of the intestinal epithelial barrier.[1] Furthermore, it favorably modulates the gut microbiome, increasing the abundance of beneficial bacteria.[2]

Signaling Pathway of this compound in Inhibiting NF-κB

Pharmacokinetic Profile

A preliminary pharmacokinetic study of this compound was conducted in rats. The key parameters are summarized in the table below.

| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) |

| T1/2 (h) | 2.25 | 2.87 |

| AUC (h·ng/mL) | 1,071 | 2,107 |

In Vivo Experimental Protocol: DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS) and subsequent treatment with this compound to evaluate its therapeutic efficacy.

Experimental Workflow

Materials and Reagents

-

This compound

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Male C57BL/6 mice (6-8 weeks old)

-

Standard laboratory animal diet and water

-

Animal caging and husbandry equipment

-

Tools for oral gavage

-

Anesthetics and euthanasia agents

-

Dissection tools

-

Reagents and equipment for histology (formalin, paraffin, microtome, H&E stains)

-

Reagents and equipment for molecular analysis (RNA extraction kits, qPCR reagents and instrument, ELISA kits)

-

Reagents and equipment for immunofluorescence (antibodies for Occludin and ZO-1, fluorescent secondary antibodies, microscope)

-

Reagents and equipment for 16S rRNA sequencing

Experimental Procedure

-

Animal Acclimatization:

-

House male C57BL/6 mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

-

Provide ad libitum access to standard chow and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Group Allocation:

-

Randomly divide the mice into the following experimental groups (n=6-8 per group):

-

Control Group: Receive regular drinking water and vehicle treatment.

-

DSS Model Group: Receive DSS in drinking water and vehicle treatment.

-

This compound Low Dose Group: Receive DSS and this compound (50 mg/kg).

-

This compound High Dose Group: Receive DSS and this compound (100 mg/kg).

-

-

-

Induction of Colitis and Treatment:

-

Induce colitis by providing 3% (w/v) DSS in the drinking water for 5-7 consecutive days. The DSS solution should be freshly prepared.

-

On the same day as DSS induction, begin daily oral gavage with either vehicle or this compound (50 or 100 mg/kg).

-

Continue the treatment for the duration of the DSS administration and potentially for a few days after, depending on the study design.

-

-

Monitoring of Disease Activity:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hemoccult test).

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Sample Collection and Endpoint Analysis:

-

At the end of the experiment, euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histopathological analysis, cytokine measurement, and intestinal barrier protein expression.

-

Collect cecal contents for 16S rRNA sequencing to analyze the gut microbiota composition.

-

Data Analysis

-

Histopathology: Embed colon sections in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, crypt damage, and epithelial ulceration.

-

Cytokine Levels: Measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue using quantitative real-time PCR (qPCR). Measure protein levels using ELISA.

-

Intestinal Barrier Integrity: Perform immunofluorescence staining on colon sections for tight junction proteins Occludin and ZO-1 to visualize their expression and localization.

-

Gut Microbiota: Extract DNA from cecal contents and perform 16S rRNA gene sequencing to determine the relative abundance of different bacterial taxa.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to ameliorate the symptoms of DSS-induced colitis. The anticipated results are summarized below.

| Parameter | DSS Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) |

| Body Weight Loss (%) | Significant decrease | Attenuated decrease | Significantly attenuated decrease |

| Disease Activity Index (DAI) | High | Reduced | Significantly reduced |

| Colon Length (cm) | Significantly shortened | Partially restored | Significantly restored |

| Histological Score | High (severe inflammation) | Reduced inflammation | Significantly reduced inflammation |

| Pro-inflammatory Cytokines | Upregulated | Downregulated | Significantly downregulated |

| Occludin & ZO-1 Expression | Downregulated | Partially restored | Significantly restored |

| Lactobacillus Abundance | Decreased | Increased | Increased |

| Staphylococcus Abundance | Increased | Decreased | Decreased |

Conclusion

This compound is a promising therapeutic candidate for IBD, with a clear mechanism of action involving the inhibition of NF-κB signaling and modulation of the gut microbiota. The detailed in vivo protocols provided here will enable researchers to effectively evaluate the efficacy of this compound and similar compounds in a preclinical setting.

References

Application Notes and Protocols for Inducing Colitis in Mice Using DSS for MR2938 Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran sulfate sodium (DSS)-induced colitis is a widely utilized and reproducible murine model that mimics many of the clinical and histological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3][4] This model is characterized by its simplicity, rapidity, and controllability, making it an invaluable tool for investigating the pathogenesis of IBD and for the preclinical evaluation of potential therapeutics.[2][3] The underlying mechanism of DSS-induced colitis involves the disruption of the colonic epithelial barrier, leading to the infiltration of luminal antigens and bacteria into the mucosa, which in turn triggers a robust inflammatory response.[1][3][4]

This document provides a detailed protocol for inducing acute colitis in mice using DSS and for evaluating the therapeutic potential of MR2938, a quinazolinone derivative. This compound has demonstrated efficacy in the DSS-induced colitis model by inhibiting the NF-κB signaling pathway, enhancing the intestinal epithelial barrier, and modulating gut microbiota.[5][6][7]

Key Experimental Parameters

Successful and reproducible induction of DSS colitis is dependent on several factors. The following table summarizes critical parameters that should be carefully controlled.

| Parameter | Recommendation | Rationale |

| Mouse Strain | C57BL/6 or BALB/c | These strains are known to be susceptible to DSS-induced colitis.[2] |

| Age and Sex | 6-8 week old males | Standardization of age and sex minimizes variability in response. |

| DSS Molecular Weight | 36,000 - 50,000 Da | This molecular weight range is most effective at inducing severe colitis that resembles human UC.[1][2][8] |

| DSS Concentration | 2.0% - 3.5% (w/v) in drinking water | The concentration can be adjusted to control the severity of colitis. Higher concentrations lead to more severe disease.[2][9][10] |

| Duration of DSS Administration | 5 - 7 consecutive days | For induction of acute colitis.[2][9] |

| Housing Conditions | Shared housing for all experimental groups | Co-housing helps to normalize the gut microbiota across different groups.[1] |

Experimental Protocols

Materials

-

Dextran Sulfate Sodium (DSS), MW 36,000 - 50,000 Da

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Sterile, autoclaved drinking water

-

Animal scale

-

Fecal occult blood test kit

-

Standard laboratory equipment for animal handling and euthanasia

-

Histology supplies (formalin, paraffin, hematoxylin, and eosin)

-

Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β, IL-6)

-

Reagents for protein analysis (e.g., antibodies for Occludin, ZO-1, p-NF-κB)

Experimental Design

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

-

Group Allocation: Randomly divide mice into the following experimental groups (n=8-10 mice per group):

-

Group 1: Control: Receive normal drinking water and vehicle treatment.

-

Group 2: DSS Control: Receive DSS in drinking water and vehicle treatment.

-

Group 3: DSS + this compound (Low Dose): Receive DSS in drinking water and a low dose of this compound.

-

Group 4: DSS + this compound (High Dose): Receive DSS in drinking water and a high dose of this compound.

-

(Optional) Group 5: this compound Control: Receive normal drinking water and a high dose of this compound to assess any effects of the compound alone.

-

-

Induction of Colitis:

-

Prepare a fresh solution of 2.5% (w/v) DSS in autoclaved drinking water.

-

On Day 0, replace the normal drinking water in the cages of DSS-treated groups with the DSS solution.

-

Provide the DSS solution ad libitum for 7 consecutive days. Control groups will continue to receive normal drinking water.

-

-

This compound Administration:

-

Monitoring:

-

Monitor the mice daily for the following parameters:

-

Body Weight: Record the weight of each mouse daily. Significant weight loss (15-20%) is a key indicator of colitis severity.[1][11]

-

Stool Consistency: Score stool consistency (0: normal, 2: loose, 4: diarrhea).[11]

-

Rectal Bleeding: Score the presence of blood in the stool using a fecal occult blood test (0: negative, 2: positive, 4: gross bleeding).[11]

-

-

Calculate the Disease Activity Index (DAI) daily for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding.

-

Termination and Sample Collection

-

Euthanasia: On Day 7 (or a later time point if studying recovery), euthanize the mice according to institutional guidelines.

-

Colon Collection:

-

Carefully dissect the entire colon from the cecum to the anus.

-

Measure the length of the colon. Colon shortening is a macroscopic indicator of inflammation.[12]

-

Open the colon longitudinally and gently clean with ice-cold PBS to remove fecal matter.

-

Collect tissue samples for histological analysis, protein extraction, and RNA extraction.

-

Data Presentation and Analysis

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to assess the clinical progression of colitis.

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | <1 | Normal, well-formed pellets | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stool | Positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Histological Scoring

Formalin-fixed, paraffin-embedded colon sections should be stained with Hematoxylin and Eosin (H&E) and scored blindly for the following parameters.

| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent Area Involved |

| 0 | None | None | None | 0% |

| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |

| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 damaged | 26-50% |

| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | 51-75% |

| 4 | Crypts and surface epithelium lost | 76-100% |

The total histological score is the sum of the scores for each parameter.

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams created using Graphviz to illustrate the experimental workflow and the proposed signaling pathway of this compound in the context of DSS-induced colitis.

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redoxis.se [redoxis.se]

- 4. criver.com [criver.com]

- 5. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinone Derivative this compound Protects DSS-Induced Barrier Dysfunction in Mice Through Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. socmucimm.org [socmucimm.org]

- 10. Establishment and validation of a new semi-chronic dextran sulfate sodium-induced model of colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for MR2938 in a Murine Colitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR2938 is a novel quinazolinone derivative that has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1] This document provides detailed application notes and experimental protocols for evaluating the optimal dosage of this compound in a dextran sulfate sodium (DSS)-induced murine colitis model. The protocols outlined below cover the induction of colitis, administration of this compound, and subsequent analysis of key efficacy and mechanistic endpoints.

Efficacy of this compound in DSS-Induced Colitis

This compound has been shown to ameliorate the clinical and pathological signs of DSS-induced colitis in a dose-dependent manner.[1] Administration of this compound at dosages of 50 mg/kg and 100 mg/kg significantly improves disease activity index (DAI), reduces body weight loss, and prevents the shortening of the colon, a hallmark of colitis.[2] Furthermore, this compound treatment leads to a significant reduction in the levels of pro-inflammatory cytokines in both serum and colon tissue.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a DSS-induced murine colitis model.

Table 1: Effect of this compound on Body Weight Change and Colon Length

| Treatment Group | Dosage (mg/kg) | Body Weight Change (%) | Colon Length (cm) |

| Control | - | Gain | ~8.5 |

| DSS | - | ~ -15% | ~6.0 |

| DSS + this compound | 50 | ~ -5% | ~7.5 |

| DSS + this compound | 100 | ~ -2% | ~8.0 |

| DSS + 5-ASA | 100 | ~ -8% | ~7.0 |

Data are approximated from graphical representations in cited literature. Actual values may vary.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Colon Tissue (pg/mg tissue)

| Treatment Group | Dosage (mg/kg) | IL-1β | TNF-α |

| Control | - | ~20 | ~50 |

| DSS | - | ~100 | ~250 |

| DSS + this compound | 50 | ~50 | ~150 |

| DSS + this compound | 100 | ~40 | ~120 |

| DSS + 5-ASA | 100 | ~60 | ~180 |

Data are approximated from graphical representations in cited literature. Actual values may vary.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism of action:

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1] By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of pro-inflammatory genes, including those encoding for cytokines such as IL-1β and TNF-α.[2][5]

-

Modulation of Gut Microbiota: this compound treatment has been observed to alter the composition of the gut microbiota, leading to an increase in the abundance of beneficial bacteria and a decrease in pathogenic bacteria. This modulation of the gut microbiome may contribute to the restoration of intestinal homeostasis and the reduction of inflammation.[6]

Experimental Protocols

The following are detailed protocols for inducing colitis in mice and assessing the efficacy of this compound.

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

-

Sterile drinking water

-

Animal balance

-

Animal housing with controlled environment

Procedure:

-

Acclimatize C57BL/6 mice for at least one week before the start of the experiment.

-

Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

-

Provide the 3% DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[7]

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

A control group of mice should receive regular sterile drinking water.

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare suspensions of this compound in the vehicle at concentrations of 5 mg/mL and 10 mg/mL for the 50 mg/kg and 100 mg/kg doses, respectively.

-

Beginning on the first day of DSS administration, administer this compound or vehicle to the mice via oral gavage once daily for 7 consecutive days.[2]

-

A positive control group can be treated with 5-aminosalicylic acid (5-ASA) at a dosage of 100 mg/kg.

Assessment of Colitis Severity

Procedure:

-

Disease Activity Index (DAI): Calculate the DAI daily for each mouse based on the following scoring system:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

-

Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

-

Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding) The DAI is the combined score of weight loss, stool consistency, and bleeding, divided by 3.

-

-

Colon Length: At the end of the experiment, euthanize the mice and carefully excise the entire colon from the cecum to the anus. Measure the length of the colon.

-

Histological Analysis: Fix a distal portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity and tissue damage.

Measurement of Inflammatory Markers

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

Materials:

-

Mouse IL-1β and TNF-α ELISA kits

-

Colon tissue homogenates

-

Microplate reader

Procedure:

-

Homogenize a weighed portion of the distal colon in a suitable lysis buffer.

-